molecular formula C20H24ClN3O3S B2387665 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1215700-62-1

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride

Cat. No.: B2387665
CAS No.: 1215700-62-1
M. Wt: 421.94
InChI Key: ASQFSLRSPOSCID-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of benzo[d]thiazole-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-(dimethylamino)ethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiazoles or benzamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamide

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamide

Uniqueness: N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride is unique due to its specific structural features, such as the presence of the dimethylaminoethyl group and the 3,5-dimethoxybenzamide moiety. These structural elements contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,5-dimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S.ClH/c1-22(2)9-10-23(20-21-17-7-5-6-8-18(17)27-20)19(24)14-11-15(25-3)13-16(12-14)26-4;/h5-8,11-13H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQFSLRSPOSCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC(=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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